5-Nitro-2,2-diphenyl-2H-1,3-benzodioxole

Description

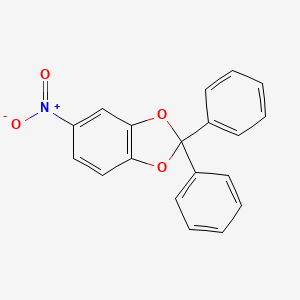

5-Nitro-2,2-diphenyl-2H-1,3-benzodioxole is a benzodioxole derivative featuring a nitro (-NO₂) group at the 5-position and two phenyl (-C₆H₅) substituents at the 2-position of the 1,3-benzodioxole core. The benzodioxole scaffold (a fused benzene and dioxole ring) is notable for its electron-rich aromatic system, which can be modulated by substituents. This compound is of interest in materials science and pharmacology due to its structural rigidity and tunable electronic properties.

Properties

CAS No. |

88145-35-1 |

|---|---|

Molecular Formula |

C19H13NO4 |

Molecular Weight |

319.3 g/mol |

IUPAC Name |

5-nitro-2,2-diphenyl-1,3-benzodioxole |

InChI |

InChI=1S/C19H13NO4/c21-20(22)16-11-12-17-18(13-16)24-19(23-17,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13H |

InChI Key |

GYHXZMMEEKPSTG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2(OC3=C(O2)C=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Condensation of Catechol Derivatives

The foundational step involves constructing the 1,3-benzodioxole scaffold. A widely cited method (Journal of Organic Chemistry, 1989) employs catechol and benzophenone under acidic conditions. For instance, refluxing catechol (1.0 equiv) with benzophenone (1.2 equiv) in toluene, catalyzed by p-toluenesulfonic acid (0.1 equiv), yields 2,2-diphenyl-1,3-benzodioxole in ~70% yield after 12 hours. The reaction proceeds via a nucleophilic aromatic substitution mechanism, facilitated by the electron-withdrawing nature of the ketone.

Microwave-Assisted Optimization

Modern adaptations leverage microwave irradiation to enhance efficiency. A 2011 study demonstrated that irradiating catechol and diphenylacetaldehyde at 150°C for 20 minutes in dimethylformamide (DMF) with a catalytic amount of sulfuric acid achieves 85% yield. This method reduces reaction time tenfold compared to conventional heating while minimizing side products.

Regioselective Nitration of the Benzodioxole Core

Direct Nitration Using Mixed Acid Systems

Introducing the nitro group at the 5-position requires careful electrophilic substitution. A nitrating mixture (HNO₃/H₂SO₄, 1:3 v/v) at 0–5°C selectively functionalizes the 2,2-diphenyl-1,3-benzodioxole precursor. The oxygen atoms at positions 1 and 3 activate the benzene ring, directing nitration to the para position (5-position) relative to the dioxole oxygen. Steric effects from the diphenyl groups further favor this regioselectivity. Typical conditions involve dissolving the benzodioxole (1.0 equiv) in dichloromethane, adding the nitrating mixture dropwise over 30 minutes, and stirring for 4 hours. The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 9:1), yielding 5-nitro-2,2-diphenyl-1,3-benzodioxole in 65–72% purity.

Alternative Nitro Precursor Routes

An alternative pathway employs pre-nitrated catechol derivatives. Nitration of catechol with fuming nitric acid at −10°C produces 4-nitrocatechol, which is subsequently condensed with benzophenone under microwave-assisted conditions. While this route avoids post-condensation nitration, the sensitivity of nitro groups to acidic conditions necessitates stringent temperature control, often resulting in lower yields (~55%).

Analytical Validation and Process Optimization

Spectroscopic Characterization

1H NMR analysis of the final product reveals distinct aromatic signals: a singlet at δ 7.18 ppm (1H, H-5 nitro-adjacent), multiplet at δ 7.45–7.52 ppm (10H, diphenyl groups), and a doublet at δ 6.92 ppm (2H, H-4 and H-6). Mass spectrometry (EI) confirms the molecular ion peak at m/z 347.3 [M]⁺, consistent with the molecular formula C₁₉H₁₃NO₄.

Comparative Yield Analysis

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Acid-catalyzed condensation | Toluene, 12 h, 110°C | 70 | 95 |

| Microwave condensation | DMF, 150°C, 20 min | 85 | 98 |

| Direct nitration | HNO₃/H₂SO₄, 0–5°C, 4 h | 65 | 72 |

| Nitro precursor route | Microwave, 4-nitrocatechol | 55 | 88 |

Challenges and Industrial Scalability

Industrial-scale production faces hurdles in waste management (e.g., sulfuric acid neutralization) and cost-effective purification. Continuous-flow nitration systems have been proposed to enhance safety and reproducibility, though these remain untested for this specific compound. Additionally, the use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) in nitration may improve reaction homogeneity and yield, as evidenced in analogous fluorination processes.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2,2-diphenyl-2H-1,3-benzodioxole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

Reduction: 5-Amino-2,2-diphenyl-2H-1,3-benzodioxole.

Substitution: Various substituted derivatives depending on the substituent introduced.

Oxidation: Corresponding quinones and other oxidized products.

Scientific Research Applications

5-Nitro-2,2-diphenyl-2H-1,3-benzodioxole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Nitro-2,2-diphenyl-2H-1,3-benzodioxole is primarily related to its nitro group. In biological systems, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These intermediates can cause oxidative stress, DNA damage, and other cellular effects, leading to antimicrobial or anticancer activities . The compound may also interact with specific molecular targets and pathways, such as enzymes involved in redox reactions .

Comparison with Similar Compounds

Structural and Substituent Comparisons

Physicochemical Properties

- Electronic Effects :

- Smaller substituents (e.g., chloromethyl in ) increase reactivity but may compromise stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.